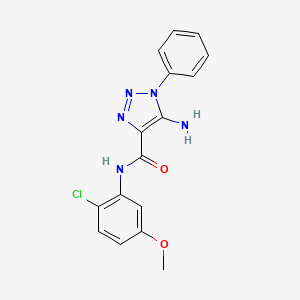
5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds that have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has been reported that this compound can activate the caspase cascade, which ultimately leads to apoptosis. Additionally, this compound has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This compound has been reported to induce cell cycle arrest in cancer cells, which ultimately leads to apoptosis. Additionally, this compound has also been reported to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the significant limitations of this compound is its poor solubility in aqueous solutions, which can hinder its application in certain experimental settings.
Zukünftige Richtungen
Several future directions can be explored in the field of 5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide research. One of the most significant directions is to explore the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound. Furthermore, the development of novel formulations that can enhance the solubility of this compound can also be explored to overcome its limitations.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its diverse biological activities. One of the most significant applications of this compound is its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has also been reported to exhibit antibacterial, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-11-7-8-12(17)13(9-11)19-16(23)14-15(18)22(21-20-14)10-5-3-2-4-6-10/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKZJCLCVXKHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-chloro-5-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



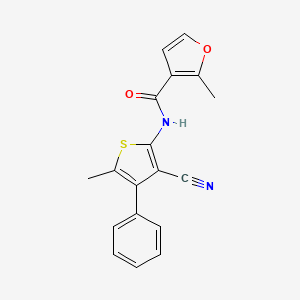
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4843896.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4843902.png)
![N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide](/img/structure/B4843903.png)
![4-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4843908.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}methanesulfonamide](/img/structure/B4843932.png)
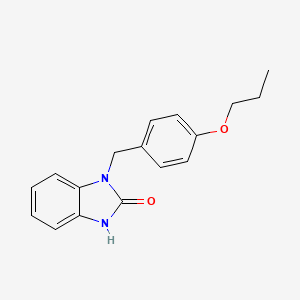
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843947.png)
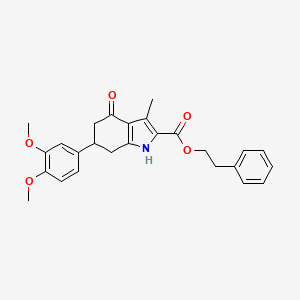
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)
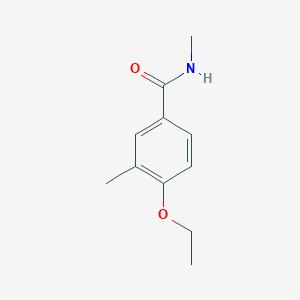

![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)